molecular formula C5H9ClO B2978473 (Chloromethoxy)cyclobutane CAS No. 104620-74-8

(Chloromethoxy)cyclobutane

Cat. No.: B2978473
CAS No.: 104620-74-8
M. Wt: 120.58
InChI Key: UWIJSUXTOPVRSB-UHFFFAOYSA-N
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Description

(Chloromethoxy)cyclobutane is an organic compound with the molecular formula C₅H₉ClO It features a cyclobutane ring substituted with a chloromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chloromethoxy)cyclobutane can be achieved through several methods. One common approach involves the reaction of cyclobutane with chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the final product meets required specifications .

Chemical Reactions Analysis

Types of Reactions

(Chloromethoxy)cyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Scientific Research Applications

(Chloromethoxy)cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (Chloromethoxy)cyclobutane involves its interaction with specific molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, the cyclobutane ring can undergo ring-opening reactions under certain conditions, which can further modify its chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Chloromethoxy)cyclobutane is unique due to the presence of both a chloromethoxy group and a cyclobutane ringThe chloromethoxy group enhances its ability to participate in substitution reactions, while the cyclobutane ring provides structural rigidity and strain .

Properties

IUPAC Name

chloromethoxycyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c6-4-7-5-2-1-3-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIJSUXTOPVRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104620-74-8
Record name (chloromethoxy)cyclobutane
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